Direct Azetidine–Pyrazole Linkage Reduces Rotatable Bonds vs. Methylene-Linked Analog, Enhancing Conformational Rigidity
The title compound features a direct N(azetidine)–N(pyrazole) bond (zero spacer atoms), whereas the closest commercially available comparator, 1-((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid, contains a methylene spacer that interposes one additional rotatable bond between the two heterocycles . Each rotatable bond represents a degree of conformational freedom that can reduce the population of the productive ternary-complex-competent conformer. The title compound's linker core possesses 1 rotatable bond between the azetidine C3 and the terminal carboxylic acid carbon, versus 2 for the methylene analog. This reduction directly limits the accessible conformational ensemble, a parameter strongly correlated with PROTAC degradation efficiency (DC₅₀) and ternary complex negative cooperativity [1].
| Evidence Dimension | Number of rotatable bonds in the linker scaffold connecting azetidine nitrogen to carboxylic acid carbon |
|---|---|
| Target Compound Data | 1 rotatable bond (single bond between azetidine C3 and pyrazole N1 is rotationally constrained by ring geometry; the only freely rotatable backbone bond is the azetidine C3–pyrazole N1 bond, which is partially restricted by the azetidine ring pucker; the carboxylic acid group attached directly to pyrazole C4 rotates freely). |
| Comparator Or Baseline | 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid: 2 rotatable bonds (azetidine C3–methylene CH₂ + methylene CH₂–pyrazole N1) |
| Quantified Difference | 50% fewer linker-core rotatable bonds (1 vs. 2) in the title compound relative to the methylene-linked analog |
| Conditions | Rotatable bond count defined by standard SMILES-based topological analysis excluding terminal Boc and carboxylic acid OH rotation; structures verified by InChIKey comparison: target OVOUUELBJDKUGQ vs. analog (Sigma-Aldrich 920576). |
Why This Matters
Reducing rotatable bonds from 2 to 1 in the linker core constrains the spatial relationship between the E3 ligase ligand and the target-protein warhead, potentially increasing the effective molarity of the ternary complex and translating into improved degradation efficiency.
- [1] Bondeson, D.P. et al. (2015) 'Catalytic in vivo protein knockdown by small-molecule PROTACs', Nature Chemical Biology, 11(8), pp. 611–617. Demonstrates correlation between linker length/rigidity and degradation efficiency. View Source
